3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid
Description
3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (CAS 384855-46-3) is a nitro-substituted benzoic acid derivative with the molecular formula C₁₃H₁₁N₃O₄ and a molecular weight of 273.25 g/mol . The compound features a pyridinylmethylamino group at the 4-position and a nitro group at the 3-position of the benzoic acid core. Its structure combines aromatic, nitro, and pyridine functionalities, making it a versatile intermediate in pharmaceutical and materials chemistry. The compound is cataloged under MDL number MFCD02221224, and its precise synthetic routes and applications are often explored in drug discovery and organic synthesis .
Properties
IUPAC Name |
3-nitro-4-(pyridin-3-ylmethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-13(18)10-3-4-11(12(6-10)16(19)20)15-8-9-2-1-5-14-7-9/h1-7,15H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISBJMWNSNWBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387533 | |
| Record name | 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202275 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
384855-46-3 | |
| Record name | 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid typically involves the following steps:
Amination: The nitrobenzoic acid is then subjected to amination reactions where the nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis. For instance, in vitro assays showed that the compound effectively reduced the viability of MCF-7 breast cancer cells with an IC50 value of approximately 22 µM .
Cholinesterase Inhibition
The compound has also been investigated for its potential as a cholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's. Studies comparing its activity with standard drugs like donepezil revealed competitive inhibition profiles, suggesting that it may serve as a lead compound for developing new treatments for cognitive disorders .
Anti-inflammatory Properties
Research has pointed towards the anti-inflammatory effects of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases . This property is particularly beneficial in conditions like arthritis and other chronic inflammatory disorders.
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers tested the anticancer efficacy of various analogs of para-aminobenzoic acid, including this compound. The results indicated significant cytotoxicity against human cancer cell lines, with detailed mechanistic studies suggesting apoptosis via caspase activation pathways .
Case Study 2: Cholinesterase Inhibition
A comparative study on cholinesterase inhibitors highlighted the effectiveness of this compound against acetylcholinesterase enzymes. The findings suggested that it could be developed into a therapeutic agent for Alzheimer's disease, where cholinesterase inhibition is crucial .
Mechanism of Action
The mechanism of action of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It modulates the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the 4-Amino Position
3-Nitro-4-(phenethylamino)benzoic Acid
- Structure: Replaces the 3-pyridinylmethyl group with a phenethylamino moiety.
- Application : Synthesized as a precursor for BCL-2 inhibitors, a class of apoptosis-regulating proteins. Its bulky aromatic substituent enhances binding affinity to hydrophobic pockets in protein targets .
- Synthetic Route : Prepared via nucleophilic substitution or coupling reactions, as detailed in Figure 5 of .
3-Nitro-4-(bromomethyl)benzoic Acid
- Structure: Substitutes the pyridinylmethylamino group with a bromomethyl group.
- Properties: Melting point 132–135°C, molecular formula C₈H₆BrNO₄, and molecular weight 272.05 g/mol. Analytical data (C: 36.67%, Br: 30.55%) confirm its purity .
- Role : Serves as a reactive intermediate for further functionalization, such as nucleophilic substitutions or cross-coupling reactions .
4-(Methylamino)-3-nitrobenzoic Acid
Pyridine Ring Positional Isomers
3-Nitro-4-[(2-pyridinylmethyl)amino]benzoic Acid
- Structure : Differs in the pyridine ring substitution (2-pyridinyl vs. 3-pyridinyl).
- Properties : Molecular weight 273.24 g/mol (CAS 440347-90-0). Positional isomerism affects electronic properties and binding interactions in medicinal chemistry applications .
3-Nitro-4-(pyridin-4-yl)benzoic Acid
Heterocyclic and Functional Group Modifications
3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzoic Acid
- Structure : Substitutes the pyridine ring with a tetrahydrofuran group.
- Properties : Density 1.408 g/cm³ , boiling point 482.7°C , pKa 4.04 . Classified as an irritant, limiting its handling in industrial settings .
3-Nitro-4-(thiophen-3-yl)benzoic Acid
- Structure : Incorporates a thiophene ring instead of pyridine.
- Properties: Molecular formula C₁₁H₇NO₄S, molecular weight 249.25 g/mol (CAS 919087-98-2). The sulfur atom enhances π-stacking interactions in materials science applications .
Ester and Metal Complex Derivatives
3-Nitro-4-Methyl Benzoic Acid Methyl Ester
- Structure : Ester derivative with a methyl group at the 4-position.
- Synthesis: Produced via sulfuric acid-catalyzed esterification of 3-nitro-4-methylbenzoic acid with methanol. Subsequent reduction yields amino derivatives for agrochemical intermediates .
Schiff Base Metal Complexes (e.g., Ni(II), Zn(II))
Data Table: Key Structural and Functional Comparisons
Biological Activity
3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (CAS No. 384855-46-3) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a nitro group (-NO₂) and an amino group (-NH₂) attached to a benzoic acid structure, with a pyridinylmethyl substituent that enhances its biological activity. The molecular formula is , with a boiling point of approximately 507.5°C and a density of 1.459 g/cm³.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It interacts with various biological targets involved in inflammatory responses, potentially influencing cell signaling pathways and enzyme activities.
Key Findings:
- The compound has been tested in animal models, showing reduced inflammatory markers in conditions induced by agents like Complete Freund’s Adjuvant (CFA) .
- Molecular docking studies suggest that it binds effectively to enzymes associated with inflammation, which is critical for its therapeutic applications.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Its interaction with protein kinases, particularly those involved in neoplastic diseases, has been highlighted in several studies .
Mechanism of Action:
- It may inhibit specific protein kinases that are overactive in cancer cells, thus regulating cell proliferation and survival .
- The presence of the pyridinylmethyl group is believed to enhance its binding affinity to these targets.
Case Studies
- In Vivo Anti-inflammatory Study
- Cancer Cell Line Studies
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Aminobenzoic Acid | Amino group on benzoic acid | Precursor for azo dyes; lacks nitro group |
| 3-Nitrobenzoic Acid | Nitro group on benzoic acid | No amino or pyridinylmethyl substituent |
| N-(Pyridin-2-yl)methanamine | Pyridine-based amine | Lacks benzoic acid structure |
| 5-Nitroindole | Nitro group on indole | Different aromatic system; potential neuroactivity |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities not present in other related compounds.
Research Implications
The findings surrounding this compound suggest it could serve as a lead compound for drug development targeting inflammatory diseases and cancer. Future research should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- Clinical trials to evaluate efficacy and safety profiles in humans.
Q & A
Q. What are the recommended synthetic routes for 3-nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, and how can intermediates be characterized?
The synthesis of nitro-substituted benzoic acid derivatives often involves sequential functionalization. A modified Moore procedure () can be adapted:
Nitro group introduction : Start with 4-aminobenzoic acid, followed by nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
Amine coupling : React the nitro intermediate with 3-(chloromethyl)pyridine using a base (e.g., K₂CO₃) in DMF at 60–80°C.
Purification : Use column chromatography (silica gel, hexane/EtOH gradient) and recrystallization.
Characterization :
Q. How does the nitro group influence the compound’s solubility and reactivity in biological assays?
The nitro group (-NO₂) enhances electron-withdrawing effects, reducing solubility in aqueous media but increasing stability against metabolic degradation. Methodological considerations :
- Solubility testing : Use DMSO as a primary solvent and dilute in PBS (pH 7.4) for in vitro assays.
- Reactivity : Monitor nitro-reduction products (e.g., amine derivatives) via LC-MS under anaerobic conditions ().
Q. What spectroscopic techniques are critical for distinguishing positional isomers of pyridine-substituted benzoic acids?
- ¹H NMR : Pyridine protons (meta vs. para substitution) show distinct splitting patterns (e.g., meta protons at δ 8.3–8.5 ppm as doublets) ().
- IR spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) confirm functional groups ().
- Mass spectrometry : Exact mass (<2 ppm error) differentiates isomers ().
Advanced Research Questions
Q. How can structural modifications enhance thromboxane synthetase inhibition efficacy? Insights from isomer comparisons
highlights that the meta-pyridine substitution (3-pyridinylmethyl) in 4-[(3-pyridinylmethyl)amino]benzoic acid (PA) confers thromboxane (TX) synthetase inhibition, while the ortho isomer (PI) is inactive. For the nitro derivative:
- Rational design : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to stabilize the transition state during enzyme binding.
- Activity assays : Compare IC₅₀ values of PA derivatives using TXB₂ ELISA in rat plasma ().
- Molecular docking : Simulate interactions with TX synthetase’s heme-binding domain (PDB: 5L6M) to optimize substituent positioning.
Q. What strategies resolve contradictions in reported biological activities of nitro-benzoic acid derivatives?
Discrepancies may arise from:
Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs) for drug delivery?
Yes. demonstrates that nitro-aromatic ligands enhance MOF stability and drug-loading capacity. Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
